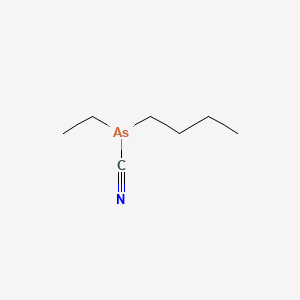
Arsine, butylcyanoethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsine, butylcyanoethyl- is an organoarsenic compound that belongs to the class of arsines Arsines are compounds containing an arsenic atom bonded to hydrogen and/or organic groups This particular compound features a butyl group and a cyanoethyl group attached to the arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arsine, butylcyanoethyl- typically involves the reaction of arsenic trichloride with butylcyanoethyl magnesium bromide in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition. The general reaction scheme is as follows:
AsCl3+BuCH2CH2CNMgBr→As(BuCH2CH2CN)3+MgBrCl
Industrial Production Methods
Industrial production of high-purity arsenic compounds, including arsine derivatives, often involves the purification of arsenic trioxide obtained from the roasting of arsenic-containing ores. The purified arsenic trioxide is then reduced to elemental arsenic, which can be further processed to produce various arsine compounds .
Chemical Reactions Analysis
Types of Reactions
Arsine, butylcyanoethyl- undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form arsenic oxides.
Reduction: Can be reduced to elemental arsenic under certain conditions.
Substitution: The butyl and cyanoethyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Involves reducing agents like hydrogen gas or sodium borohydride.
Substitution: Requires nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Forms arsenic trioxide and other arsenic oxides.
Reduction: Produces elemental arsenic.
Substitution: Results in various substituted arsine compounds depending on the reagents used.
Scientific Research Applications
Arsine, butylcyanoethyl- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to form stable complexes with certain biomolecules.
Mechanism of Action
The mechanism of action of arsine, butylcyanoethyl- involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. The compound can bind to thiol groups in proteins, inhibiting their activity and leading to cellular damage. Additionally, it can generate reactive oxygen species (ROS), which further contribute to its toxic effects .
Comparison with Similar Compounds
Similar Compounds
Arsine (AsH3): A simple hydride of arsenic, highly toxic and used in the semiconductor industry.
Triphenylarsine (As(C6H5)3): An organoarsenic compound used in organic synthesis and as a ligand in coordination chemistry.
Stibine (SbH3): A similar compound containing antimony instead of arsenic, also highly toxic and used in the semiconductor industry.
Uniqueness
Arsine, butylcyanoethyl- is unique due to the presence of both butyl and cyanoethyl groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
64049-06-5 |
|---|---|
Molecular Formula |
C7H14AsN |
Molecular Weight |
187.11 g/mol |
IUPAC Name |
[butyl(ethyl)arsanyl]formonitrile |
InChI |
InChI=1S/C7H14AsN/c1-3-5-6-8(4-2)7-9/h3-6H2,1-2H3 |
InChI Key |
VWDLISDSSKWFSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[As](CC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















